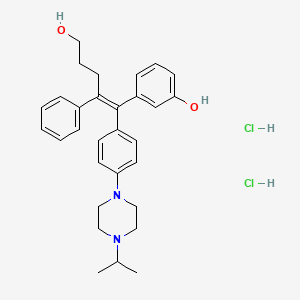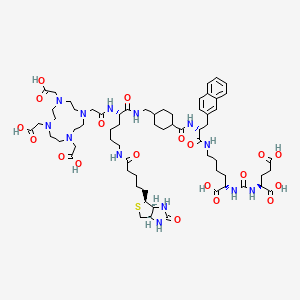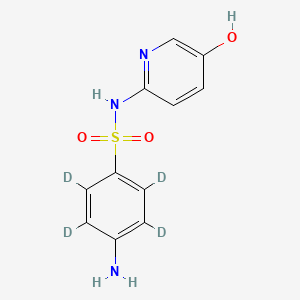
5-Hydroxysulfapyridine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxysulfapyridine-d4 is a deuterium-labeled derivative of 5-Hydroxysulfapyridine, which is a hydroxy metabolite of Sulfapyridine. Sulfapyridine is an antibacterial agent used in the treatment of dermatitis and herpetiformis . The molecular formula of this compound is C11D4H7N3O3S, and it has a molecular weight of 269.313 .
Analyse Chemischer Reaktionen
5-Hydroxysulfapyridine-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxysulfapyridine-d4 has several scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: It is used in metabolic studies to trace the metabolic pathways and understand the biotransformation of Sulfapyridine.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Sulfapyridine and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the quality control of pharmaceutical products
Wirkmechanismus
The mechanism of action of 5-Hydroxysulfapyridine-d4 is similar to that of Sulfapyridine. Sulfapyridine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Sulfapyridine prevents the synthesis of folic acid, thereby inhibiting bacterial growth . The deuterium-labeled derivative, this compound, is used to study the metabolic pathways and interactions of Sulfapyridine in biological systems.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxysulfapyridine-d4 can be compared with other similar compounds, such as:
Sulfapyridine: The parent compound, which is an antibacterial agent used in the treatment of dermatitis and herpetiformis.
5-Hydroxysulfapyridine: The non-deuterated version of this compound, which is a hydroxy metabolite of Sulfapyridine.
Other deuterium-labeled sulfonamides: These compounds are used in similar applications for tracing metabolic pathways and studying the biotransformation of sulfonamide drugs
The uniqueness of this compound lies in its deuterium labeling, which allows for more precise and accurate tracing in metabolic studies compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C11H11N3O3S |
|---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-hydroxypyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14)/i1D,2D,4D,5D |
InChI-Schlüssel |
XMCHHHBDBWYWSU-GYABSUSNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=C2)O)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
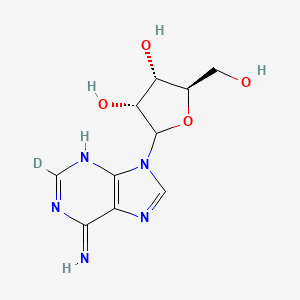


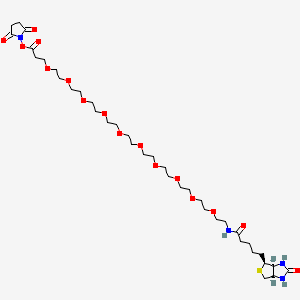
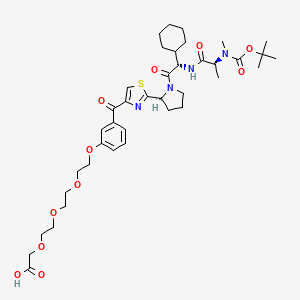

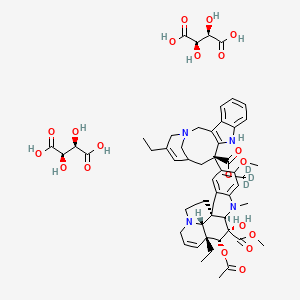
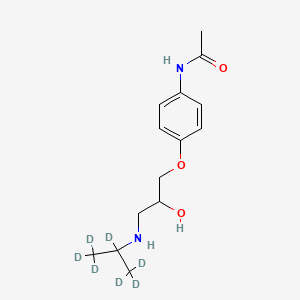
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)

